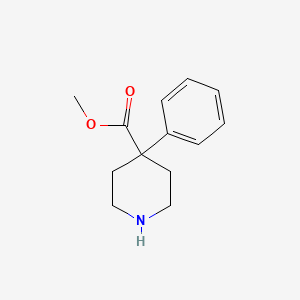

Methyl 4-phenylpiperidine-4-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H17NO2 |

|---|---|

Molecular Weight |

219.28 g/mol |

IUPAC Name |

methyl 4-phenylpiperidine-4-carboxylate |

InChI |

InChI=1S/C13H17NO2/c1-16-12(15)13(7-9-14-10-8-13)11-5-3-2-4-6-11/h2-6,14H,7-10H2,1H3 |

InChI Key |

KUISDPUHRPZRFF-UHFFFAOYSA-N |

SMILES |

COC(=O)C1(CCNCC1)C2=CC=CC=C2 |

Canonical SMILES |

COC(=O)C1(CCNCC1)C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

The Solubility Profile of Methyl 4-Phenylpiperidine-4-carboxylate in Organic Solvents: A Guide to Prediction, Measurement, and Application

An In-depth Technical Guide

Introduction

Methyl 4-phenylpiperidine-4-carboxylate is a key organic molecule and a derivative of phenylpiperidine.[1] With the molecular formula C₁₃H₁₇NO₂ and a molecular weight of 219.28 g/mol , its structure is characterized by a central piperidine ring, a phenyl group, and a methyl ester functionality at the C4 position.[2] This compound and its analogues are significant as intermediates and precursors in the synthesis of various pharmaceuticals, most notably in the development of analgesics.[3][4] Understanding its solubility in organic solvents is a critical parameter for researchers and drug development professionals.[5] Solubility data governs crucial process decisions, including the selection of solvent systems for chemical reactions, crystallization for purification, and the development of formulations.[6]

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of methyl 4-phenylpiperidine-4-carboxylate. It moves beyond a simple listing of data to explain the underlying physicochemical principles and provides robust, field-proven protocols for generating reliable solubility data.

Part 1: Physicochemical Properties and Theoretical Solubility Profile

The solubility of a compound is dictated by its molecular structure and the physical properties of the solvent.[7] For methyl 4-phenylpiperidine-4-carboxylate, the key structural features influencing its solubility are:

-

The Piperidine Ring: A saturated heterocycle containing a basic nitrogen atom. The parent compound, piperidine, is highly soluble in a wide array of organic solvents, including alcohols and ethers, due to its polarity and ability to act as a hydrogen bond acceptor.[8]

-

The Phenyl Group: A nonpolar, aromatic ring that contributes to the molecule's lipophilicity. This feature suggests better solubility in nonpolar aromatic solvents like toluene and reduced solubility in highly polar or aqueous systems.

-

The Methyl Ester Group (-COOCH₃): A polar functional group that can participate in dipole-dipole interactions and act as a hydrogen bond acceptor.

Based on these features, a qualitative solubility profile can be predicted. This predictive assessment is a crucial first step in experimental design, saving time and resources.

Table 1: Predicted Qualitative Solubility of Methyl 4-Phenylpiperidine-4-carboxylate

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |

| Protic Polar | Methanol, Ethanol | High to Miscible | The polar hydroxyl group of the solvent can interact favorably with the polar ester and the basic nitrogen of the piperidine ring. The overall polarity is compatible.[9] |

| Aprotic Polar | Dimethyl Sulfoxide (DMSO), Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF) | High | Strong dipole-dipole interactions are expected between the solvent and the polar ester group of the solute. DMSO is a particularly powerful solvent for many organic compounds.[10] |

| Halogenated | Dichloromethane (DCM), Chloroform | High | The compound's moderate overall polarity and size are well-matched with these solvents, leading to good miscibility.[9] |

| Aromatic | Toluene, Benzene | Moderate to High | The nonpolar phenyl group on the solute will have favorable interactions with the aromatic solvent, though the polar functionalities may limit miscibility compared to more polar solvents. |

| Nonpolar | Hexane, Heptane | Low to Moderate | While the molecule has lipophilic character from the phenyl ring, the polarity of the piperidine and ester groups limits solubility in highly nonpolar aliphatic solvents.[8][9] |

This qualitative assessment must be confirmed by experimental measurement to obtain the quantitative data necessary for process development.

Part 2: Experimental Determination of Equilibrium Solubility

The "shake-flask" method is the gold-standard technique for determining equilibrium solubility, valued for its accuracy and reliability.[11][12] It involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until the solution is saturated and equilibrium is reached.

Workflow for Equilibrium Solubility Determination

Caption: Experimental workflow for the shake-flask method.

Detailed Step-by-Step Protocol: Shake-Flask Method

This protocol is designed as a self-validating system, ensuring that true equilibrium is achieved and accurately measured.

1. Materials and Equipment:

-

Methyl 4-phenylpiperidine-4-carboxylate (solid, purity >98%)

-

Organic solvents (HPLC grade or higher)

-

Analytical balance

-

2-4 mL glass vials with PTFE-lined screw caps

-

Constant temperature orbital shaker or rotator

-

Calibrated positive displacement pipettes or gas-tight syringes

-

0.22 µm syringe filters (ensure compatibility with the solvent)

-

Autosampler vials for analysis

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

2. Experimental Procedure:

-

Step 1: Preparation of Saturated Solution

-

Rationale: Adding a clear excess of the solid solute is critical to ensure that the final solution is genuinely saturated at equilibrium.[11]

-

Action: Add approximately 20-30 mg of methyl 4-phenylpiperidine-4-carboxylate to a 2 mL glass vial. The exact mass is not critical, but it must be sufficient to leave undissolved solid visible at the end of the experiment. Record the approximate mass used.

-

Action: Carefully add a precise volume (e.g., 1.0 mL) of the desired organic solvent to the vial. Seal the vial tightly.

-

-

Step 2: Equilibration

-

Rationale: Reaching thermodynamic equilibrium is a time-dependent process. Agitation increases the surface area of the solid in contact with the solvent, accelerating dissolution. A period of 24-48 hours is typically sufficient for most small molecules, but longer times may be needed for compounds that dissolve very slowly.[11] Constant temperature is mandatory as solubility is temperature-dependent.[13]

-

Action: Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C).

-

Action: Agitate the vials for 24 to 48 hours. Visually confirm that undissolved solid remains present throughout the equilibration period.

-

-

Step 3: Sample Collection and Preparation

-

Rationale: The sample for analysis must be a clear supernatant, completely free of any undissolved solid particles, which would artificially inflate the measured concentration. Filtration through a 0.22 µm filter is a robust method for phase separation.[14]

-

Action: After the equilibration period, remove the vials from the shaker and let them stand at the same constant temperature for at least 2 hours to allow the excess solid to settle.

-

Action: Carefully withdraw an aliquot (e.g., 100-200 µL) of the clear supernatant using a syringe. Avoid disturbing the settled solid.

-

Action: Immediately attach a 0.22 µm syringe filter and dispense the solution into a clean autosampler vial. This step removes any fine particulates.

-

Action: Perform a precise serial dilution of the filtered sample into a calibrated volumetric flask using the mobile phase from the analytical method. The dilution factor should be chosen to bring the final concentration into the linear range of the calibration curve.

-

3. Analytical Quantification (HPLC-UV):

-

Rationale: HPLC is a reliable and reproducible method for quantifying the concentration of a solute in solution.[6] A proper calibration curve is essential for accuracy.

-

Action: Method Development: Develop a simple isocratic or gradient reversed-phase HPLC method. A C18 column is a good starting point. The mobile phase (e.g., a mixture of acetonitrile and water with 0.1% formic acid) should be chosen to elute the compound with a sharp, symmetric peak. The UV detection wavelength should be set to a lambda max of the compound for optimal sensitivity.

-

Action: Calibration: Prepare a series of at least five calibration standards of methyl 4-phenylpiperidine-4-carboxylate of known concentrations in the mobile phase.

-

Action: Analysis: Inject the diluted sample and the calibration standards onto the HPLC system.

-

Action: Calculation: Integrate the peak area of the analyte. Use the linear regression equation from the calibration curve to calculate the concentration in the diluted sample. Multiply this value by the dilution factor to determine the final solubility in the organic solvent (e.g., in mg/mL or mol/L).

Part 3: Key Factors Influencing Solubility

Understanding the factors that modulate solubility allows for its strategic manipulation in experimental and process chemistry.

Caption: Factors governing the solubility of a solid in a liquid.

-

Temperature: For most solid solutes, solubility increases with increasing temperature, as the dissolution process is often endothermic.[7] This relationship can be leveraged during crystallization, where a compound is dissolved in a hot solvent and precipitates upon cooling. This temperature dependence can be modeled using equations such as the modified Apelblat equation.[6]

-

Solvent Polarity: The principle of "like dissolves like" is paramount. Polar solvents will better solvate the polar ester and piperidine functionalities, while nonpolar solvents will interact more favorably with the phenyl ring.[7] A mismatch in polarity between solute and solvent generally leads to poor solubility.

-

Solid-State Properties: The crystal form (polymorph) of the solid can significantly impact solubility.[7] Amorphous solids are generally more soluble than their crystalline counterparts because they lack the strong, ordered crystal lattice that must be overcome for dissolution to occur. It is crucial to characterize the solid form being used in solubility studies.

Conclusion

While specific quantitative solubility data for methyl 4-phenylpiperidine-4-carboxylate is not widely published, this guide provides the theoretical and practical framework necessary for any researcher to generate high-quality, reliable data. By combining a predictive assessment based on molecular structure with the robust experimental protocol of the shake-flask method, scientists can confidently determine the solubility profile of this important pharmaceutical intermediate. This data is fundamental to enabling efficient process development, from optimizing reaction conditions and designing effective crystallizations to formulating final products.

References

- Benchchem. Troubleshooting poor solubility of piperidine-4-acetic acid compounds.

- Vermeire, F. H., & Green, W. H. (2022). Predicting solubility curves via a thermodynamic cycle and machine learning. ArXiv.

- Cenci, F., et al. (2024). Predicting drug solubility in organic solvents mixtures. International Journal of Pharmaceutics, 660, 124233.

- PubChem. Methyl 4-phenylpiperidine-4-carboxylate. National Center for Biotechnology Information.

- Solubility of Things. Piperidine.

- EPA CompTox Chemicals Dashboard. Methyl 4-[phenyl(propanoyl)amino]piperidine-4-carboxylate Properties. U.S. Environmental Protection Agency.

- Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Vermeire, F. H., Chung, Y., & Green, W. H. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles.

- Benchchem. Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents.

- PrepChem.com. Synthesis of a. 1-Methyl-4-phenylpiperidine-4-carboxaldehyde.

- Vermeire, F. H., et al. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.

- CymitQuimica. 1-methyl-4-phenylpiperidine-4-carboxylic acid.

- Thomsen, K., & Rasmussen, P. (1999). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. Industrial & Engineering Chemistry Research, 38(4), 1376-1382.

- Unknown. SOLUBILITY AND DISSOLUTION FOR DRUG.

- Unknown. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT.

- PubChem. Methyl 4-phenylpiperidine-4-carboxylate hydrochloride. National Center for Biotechnology Information.

- ChemBK. 4-phenylpiperidine-4-carboxylic acid. (2024).

-

Wikipedia. Pethidine. Available from: [Link]

-

Zhang, H., et al. (2018). Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera. Journal of Chemical & Engineering Data, 63(6), 2110-2116. Available from: [Link]

- University of Sydney. (2023). Solubility of Organic Compounds. School of Chemistry.

- Mahapatra, A., & Murthy, P. N. (2020). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques. International Journal of PharmTech Research, 13(2), 80-93.

- Thermo Scientific Chemicals. Methyl piperidine-4-carboxylate, 98%.

- Medsafe. (2025). DBL Pethidine Hydrochloride Injection Data Sheet. New Zealand Medicines and Medical Devices Safety Authority.

- Bergström, C. A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. European Pharmaceutical Review.

- Unknown. Practical Synthesis of Fragment - Supporting Information.

- Emmace. API Solubility in Different Conditions and Kinetic Solubility.

- Wenlock, M. C., & van de Waterbeemd, H. (2004). A method of measuring solubility. Google Patents. EP1428015A1.

- Chem-Impex. 4-Phenylpiperidine-4-carboxylic acid hydrochloride.

- Al-Ghaban, A. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.

- Kim, K. H. (1963). A Modified Method of Preparing 1-methyl 4-phenyl piperidine 4-carboxylic acid Derivatives and Pharmacological Studies of its Derivatives. The Korean Journal of Internal Medicine, 6(4), 201-204.

- Smith, J. (2020). Pethidine: Mechanisms, Clinical Applications and Adverse Effects. Anesthesia Student.

Sources

- 1. radiusanesthesia.com [radiusanesthesia.com]

- 2. Methyl 4-phenylpiperidine-4-carboxylate | C13H17NO2 | CID 545827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]

- 6. research.unipd.it [research.unipd.it]

- 7. sphinxsai.com [sphinxsai.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 12. Solubility and chemical quantification of APIs/drugs - Emmace [emmace.se]

- 13. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Methyl 4-phenylpiperidine-4-carboxylate as a fentanyl precursor

The following technical guide provides an in-depth analysis of Methyl 4-phenylpiperidine-4-carboxylate .

Editorial Note on Classification: While the prompt classifies this compound as a "fentanyl precursor," chemical taxonomy identifies it more accurately as a precursor to the Pethidine (Meperidine) class of opioids. Fentanyl and its analogs (including Carfentanil) possess a 4-anilino (nitrogen-linked) core, whereas the subject molecule possesses a 4-phenyl (carbon-linked) core.[1] This guide will rigorously address this structural distinction, correcting the classification while providing the requested forensic and technical characterization relevant to synthetic opioid research.

Structural Significance, Forensic Identification, and Opioid Scaffold Analysis[1]

Part 1: Executive Technical Summary[1]

Methyl 4-phenylpiperidine-4-carboxylate (CAS: 54824-07-6) is a synthetic intermediate structurally belonging to the 4-phenylpiperidine class of opioids.[1] It is the methyl ester analog of Normeperidine .

In the context of illicit drug monitoring, this compound is frequently misidentified or conflated with precursors for Carfentanil (which bears a 4-carbomethoxy group but is a 4-anilino derivative).[1] Understanding the precise atomic arrangement is critical for forensic scientists to distinguish between Pethidine-class synthesis and Fentanyl-class synthesis.[1]

| Parameter | Technical Specification |

| IUPAC Name | Methyl 4-phenylpiperidine-4-carboxylate |

| Common Aliases | Normeperidine methyl ester; Norpethidine methyl ester |

| Molecular Formula | C₁₃H₁₇NO₂ |

| Molecular Weight | 219.28 g/mol |

| Core Scaffold | 4-Phenylpiperidine (Pethidine-class) |

| Target Opioid Class | Pethidine (Meperidine), Hydroxypethidine |

| Regulatory Status | Controlled Substance Analog (varies by jurisdiction; Schedule I/II in US under Federal Analog Act if intended for consumption) |

Part 2: Structural Activity Relationship (SAR) & Precursor Analysis[1]

To maintain scientific integrity, we must delineate the "Precursor Divergence." The synthesis of fentanyl-class opioids versus pethidine-class opioids diverges at the functionalization of the piperidine 4-position.[1]

1. The Pethidine Route (Subject Molecule)

The subject molecule is formed via the alkylation of benzyl cyanide with bis(2-chloroethyl)methylamine (or similar agents) to form a 4-phenyl-4-cyano intermediate, which is subsequently hydrolyzed and esterified.[1]

2. The Fentanyl/Carfentanil Route

Fentanyl synthesis (Janssen or Siegfried methods) utilizes 4-piperidone .[1][6] The ketone is reacted with aniline (or an aniline derivative) to form a Schiff base, which is reduced.

-

Result: Carbon-Nitrogen bond at the 4-position (4-anilino).[1][7][2][4]

-

End Products: Fentanyl, Sufentanil, Carfentanil.[4]

Critical Note for Researchers: The presence of Methyl 4-phenylpiperidine-4-carboxylate in a sample indicates a Pethidine synthetic pathway, not a Fentanyl pathway.[1]

Visualization: Opioid Scaffold Divergence

The following diagram illustrates the chemical genealogy, separating the subject molecule from the Fentanyl family.

Caption: Divergence of Pethidine (4-phenyl) and Fentanyl (4-anilino) synthetic pathways.[1]

Part 3: Forensic Identification Protocol

For drug development professionals and forensic chemists, positive identification requires distinguishing this ester from the ethyl analog (Pethidine intermediate) and the N-methylated parent.[1]

Analytical Methodology: GC-MS

The following protocol is a self-validating system for identifying Methyl 4-phenylpiperidine-4-carboxylate in seized powders or reaction mixtures.[1]

1. Sample Preparation

-

Matrix: Solid powder or liquid reaction mixture.

-

Extraction: Dissolve 10 mg sample in 1 mL Methanol (HPLC grade). If sample is a salt (hydrochloride), add 1 drop of 1M NaOH to liberate the free base, then extract into Dichloromethane (DCM).

-

Injection: 1 µL splitless injection.

2. Gas Chromatography Parameters

-

Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).[1]

-

Carrier Gas: Helium at 1.0 mL/min (constant flow).

-

Temperature Program: 80°C (hold 1 min) → 20°C/min → 280°C (hold 5 min).

3. Mass Spectrometry Interpretation (EI, 70eV) The fragmentation pattern is distinct for the methyl ester.

| Ion (m/z) | Fragment Identity | Mechanistic Origin |

| 219 | [M]⁺ (Molecular Ion) | Intact molecule (Weak intensity).[1] |

| 160 | [M - 59]⁺ | Loss of carboxymethyl group (-COOCH₃).[1] Characteristic of 4-substituted piperidines. |

| 204 | [M - 15]⁺ | Loss of methyl radical (rare in this structure, usually minor).[1] |

| 71 | Piperidine ring fragment | Typical amine heterocycle fragmentation. |

| 91 | Tropylium ion | Indicates presence of benzyl/phenyl group. |

Validation Check:

-

If the Molecular Ion is 233 , the substance is the Ethyl ester (Pethidine intermediate), not the Methyl ester.

-

If the Molecular Ion is 247 , the substance is likely Pethidine (N-methylated ethyl ester).[1]

Part 4: Regulatory & Safety Landscape[1]

DEA & International Scheduling

While Methyl 4-phenylpiperidine-4-carboxylate is not always explicitly listed by name in every jurisdiction's "List I" chemicals, it is legally treated as a controlled substance analog in the United States and many EU nations.[1]

-

Federal Analog Act (USA): As a positional isomer and immediate precursor to Pethidine (Schedule II), this molecule is treated as Schedule II if intended for human consumption.[1]

-

UNODC Status: Pethidine precursors are monitored. The specific methyl ester is a "pre-precursor" or alternate intermediate.

Handling Precautions[5]

-

Toxicity: Potent opioid activity is possible even in precursors. The free base is lipophilic and can be absorbed transdermally.

-

PPE: Nitrile gloves (double gloved), N95 or P100 respirator, and eye protection are mandatory.

-

Deactivation: Acidification (HCl) converts the volatile free base into a non-volatile salt, reducing inhalation risk during disposal.

Part 5: References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 545827: Methyl 4-phenylpiperidine-4-carboxylate.[1]

-

Source: [1]

-

-

United Nations Office on Drugs and Crime (UNODC). Multilingual Dictionary of Precursors and Chemicals Frequently Used in the Illicit Manufacture of Narcotic Drugs and Psychotropic Substances.[1]

-

Source: [1]

-

-

National Institute of Standards and Technology (NIST). Mass Spectrum of 4-Piperidinecarboxylic acid, 4-phenyl-, ethyl ester (Pethidine Analog).

-

Source: [1]

-

-

Drug Enforcement Administration (DEA). Lists of Scheduling Actions, Controlled Substances, and Regulated Chemicals.

-

Source: [1]

-

-

Janssen, P. A. J. Synthetic Analgesics: Diphenylpropylamines. Pergamon Press, 1960. (Foundational text on 4-phenylpiperidine synthesis).

Sources

- 1. canada.ca [canada.ca]

- 2. Carfentanil | C24H30N2O3 | CID 62156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 4-phenylpiperidine-4-carboxylate | C13H17NO2 | CID 545827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. regulations.gov [regulations.gov]

- 7. Document Viewer [docs.un.org]

The 4-Phenylpiperidine-4-Carboxylate Scaffold: A Technical Guide to its Pharmacological Activity as Opioid Modulators

For Researchers, Scientists, and Drug Development Professionals

The 4-phenylpiperidine-4-carboxylate scaffold is a cornerstone in the development of synthetic opioid analgesics. This guide provides an in-depth exploration of the pharmacological activity of its derivatives, focusing on their interaction with opioid receptors, the intricate relationship between their structure and activity, and the experimental methodologies crucial for their evaluation.

The Enduring Legacy and Therapeutic Importance

The 4-phenylpiperidine core is the foundational structure for a multitude of clinically significant opioid drugs, including pethidine (meperidine) and its numerous analogs.[1][2][3] These synthetic compounds primarily exert their analgesic effects by acting as agonists at the μ-opioid receptor (MOR), a member of the G protein-coupled receptor (GPCR) family.[1][2] The enduring interest in this scaffold lies in its chemical tractability, allowing for systematic modifications to fine-tune pharmacological properties and potentially develop safer and more effective analgesics.

Primary Pharmacological Target: The μ-Opioid Receptor and its Signaling Cascade

Derivatives of 4-phenylpiperidine-4-carboxylate predominantly mediate their analgesic and other physiological effects through the μ-opioid receptor (MOR).[1][2] The activation of MOR by an agonist initiates a cascade of intracellular signaling events.

Upon agonist binding, the MOR undergoes a conformational change, leading to the activation of heterotrimeric Gi/o proteins.[4] This activation involves the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the Gα subunit. The activated Gα-GTP and the Gβγ dimer then dissociate and interact with various downstream effectors. The primary signaling pathway involves the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, the Gβγ subunit can modulate ion channels, such as inhibiting N-type voltage-gated calcium channels and activating G protein-coupled inwardly rectifying potassium (GIRK) channels. This collective action results in hyperpolarization and reduced neuronal excitability, thereby dampening the transmission of pain signals.

Caption: Signaling pathway of μ-opioid receptor activation.

Structure-Activity Relationships (SAR): A Guide to Rational Design

The pharmacological profile of 4-phenylpiperidine-4-carboxylate derivatives is exquisitely sensitive to structural modifications at several key positions. Understanding these structure-activity relationships (SAR) is paramount for the rational design of novel analogs with desired properties.

-

N-Substituent: The nature of the substituent on the piperidine nitrogen is a critical determinant of activity. A methyl group, as seen in pethidine, generally confers potent agonist activity. Increasing the chain length or introducing bulky groups can modulate potency and, in some cases, introduce antagonist properties.[5] For instance, replacement of the N-methyl group with larger alkyl or aralkyl groups can alter the efficacy and potency of the compound.

-

4-Phenyl Group: The phenyl ring at the 4-position is essential for high-affinity binding to the opioid receptor. Substitution on this ring can significantly impact activity. An m-hydroxyl group, for example, is known to enhance analgesic activity, likely by mimicking a key interaction of morphine with the receptor.[6]

-

4-Carboxylate Group: The ester moiety at the 4-position also plays a crucial role. The ethyl ester is often found to be optimal for analgesic potency.[6] Modifications to this group, such as altering the alcohol portion of the ester or replacing it with other functional groups like a ketone, can lead to significant changes in activity.[6]

-

Piperidine Ring: The conformation of the piperidine ring and the orientation of the 4-phenyl group (axial vs. equatorial) are critical for receptor interaction. The relative stereochemistry of substituents on the piperidine ring can also have a profound effect on analgesic potency.[7]

| Compound | N-Substituent | 4-Phenyl Substituent | 4-Carboxylate Group | Relative Analgesic Potency (Morphine = 1) |

| Pethidine (Meperidine) | -CH₃ | Unsubstituted | -COOCH₂CH₃ | ~0.1 |

| Normeperidine | -H | Unsubstituted | -COOCH₂CH₃ | ~0.5 (but neurotoxic)[2] |

| Bemidone | -CH₃ | m-OH | -COOCH₂CH₃ | Higher than Pethidine |

| Fentanyl Analog (example) | -CH₂CH₂-Aryl | Unsubstituted | -N(Ph)CHO | >100 |

Experimental Evaluation: Protocols for In Vitro and In Vivo Characterization

A thorough pharmacological evaluation of 4-phenylpiperidine-4-carboxylate derivatives requires a combination of in vitro and in vivo assays to determine their binding affinity, functional activity, and analgesic efficacy.

In Vitro Assays

4.1.1. Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the μ-opioid receptor. It involves a competitive binding experiment where the test compound competes with a radiolabeled ligand (e.g., [³H]DAMGO) for binding to membranes prepared from cells expressing the receptor.[8]

Step-by-Step Protocol:

-

Membrane Preparation: Prepare cell membranes from a stable cell line expressing the human μ-opioid receptor (e.g., CHO-hMOR).

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Reaction Mixture: In a 96-well plate, combine the cell membranes (10-20 µg of protein), the radioligand (e.g., [³H]DAMGO at a concentration near its Kd), and varying concentrations of the test compound.

-

Incubation: Incubate the mixture at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Wash the filters to remove non-specifically bound radioligand and measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

4.1.2. [³⁵S]GTPγS Functional Assay

This functional assay measures the ability of a compound to activate G proteins coupled to the opioid receptor, thereby determining its efficacy (agonist, partial agonist, or antagonist).[9] It is based on the principle that agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.[4]

Step-by-Step Protocol:

-

Membrane Preparation: Use cell membranes from a cell line expressing the μ-opioid receptor.

-

Assay Buffer: Prepare an assay buffer containing MgCl₂, NaCl, and GDP.

-

Reaction Mixture: In a 96-well plate, combine the cell membranes, varying concentrations of the test compound, and [³⁵S]GTPγS.

-

Incubation: Incubate the mixture at 30°C for 60 minutes.

-

Termination and Separation: Terminate the reaction and separate the bound [³⁵S]GTPγS by rapid filtration.

-

Quantification: Measure the radioactivity on the filters.

-

Data Analysis: Plot the stimulated binding of [³⁵S]GTPγS as a function of the test compound concentration to determine the EC₅₀ (potency) and Emax (efficacy) values.

Caption: Experimental workflow for pharmacological characterization.

In Vivo Assays

4.2.1. Hot Plate Test

The hot plate test is a widely used method to assess the analgesic efficacy of centrally acting compounds in animal models (e.g., mice or rats).[10][11][12][13] The test measures the latency of the animal's response to a thermal stimulus.

Step-by-Step Protocol:

-

Animal Acclimation: Acclimate the animals to the testing environment.

-

Baseline Measurement: Determine the baseline response latency by placing each animal on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C) and recording the time it takes for the animal to exhibit a pain response (e.g., licking a paw or jumping). A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

-

Compound Administration: Administer the test compound via the desired route (e.g., intraperitoneal, subcutaneous, or oral).

-

Post-Treatment Measurement: At various time points after compound administration, measure the response latency on the hot plate again.

-

Data Analysis: Calculate the percentage of maximum possible effect (%MPE) and determine the ED₅₀ value (the dose of the compound that produces a therapeutic effect in 50% of the population).

Future Directions and Therapeutic Potential

The development of novel 4-phenylpiperidine-4-carboxylate derivatives continues to be an active area of research. Future efforts are likely to focus on:

-

Improving Safety Profiles: Designing compounds with reduced side effects, such as respiratory depression, constipation, and abuse liability. This may involve targeting biased agonism, where ligands preferentially activate certain signaling pathways over others.

-

Exploring Subtype Selectivity: While most efforts have focused on the μ-opioid receptor, exploring the activity of these derivatives at κ- and δ-opioid receptors could lead to new therapeutic applications.

-

Peripheral Restriction: Developing peripherally restricted agonists that do not cross the blood-brain barrier could provide analgesia for inflammatory and visceral pain without the central nervous system side effects.

Conclusion

The 4-phenylpiperidine-4-carboxylate scaffold remains a highly valuable platform for the discovery and development of novel opioid modulators. A thorough understanding of its pharmacology, guided by robust structure-activity relationship studies and comprehensive in vitro and in vivo evaluations, is essential for unlocking its full therapeutic potential and addressing the ongoing need for safer and more effective pain management strategies.

References

- Pethidine: Mechanisms, Clinical Applications and Adverse Effects. (2020). USF MCOM Anesthesiology Journal.

- Application Notes and Protocols for In Vitro Mu-Opioid Receptor Binding Assays of Hodgkinsine. (n.d.). BenchChem.

- Green, A. F. (1959). Pharmacological actions of two new pethidine analogues. British Journal of Pharmacology and Chemotherapy, 14(1), 26-33.

- Green, A. F. (1959). PHARMACOLOGICAL ACTIONS OF TWO NEW PETHIDINE ANALOGUES. British Journal of Pharmacology and Chemotherapy, 14(1), 26–33.

- Hot pl

- S, S., B, V., & M, P. (2014). Evaluation of Analgesic Activity of Metabotropic Glutamate Receptor 7 Agonist, AMN082 in Animal Models. Journal of Clinical and Diagnostic Research.

- Pethidine. (n.d.). In Wikipedia.

- Hot Plate Test in Mice, Thermal Analgesia. (n.d.). Melior Discovery.

- Hot plate test – Knowledge and References. (n.d.). Taylor & Francis.

- Traynor, J. R., & Ktorides, V. (2011). In vitro opioid receptor assays. Current protocols in pharmacology, Chapter 4, Unit 4.9.

- Analgesia Hot Pl

- MOP (μ opioid) Biochemical Binding Assay Service. (n.d.). Reaction Biology.

- S, S., B, V., & M, P. (n.d.). Uniform assessment and ranking of opioid μ receptor binding constants for selected opioid drugs. Semantic Scholar.

- Z, Z., & Hallberg, M. (2020). GTPγS-Autoradiography for Studies of Opioid Receptor Functionality. Methods in molecular biology (Clifton, N.J.), 2174, 111–121.

- Pethidine, Tablet, 50 mg (NOUMED)

- concentration-response curves for receptor functional assays ³⁵S-GTPγS... (n.d.).

- S, S., & Traynor, J. R. (2010). In vitro and in vivo assessment of mu opioid receptor constitutive activity. Methods in enzymology, 485, 219–237.

- Ligand-dependent G protein dynamics underlying opioid signaling efficacy. (2025). bioRxiv.

- GTPγS Binding Assays. (2012). In Assay Guidance Manual.

- Eisleb, O. (1949). Preparation of x-aryl-x-car. U.S. Patent No. 2,486,795. Washington, DC: U.S.

- R, R., G, G., C, C., S, S., L, L., S, S., ... & Calo', G. (2021). Pharmacological Characterization of µ-Opioid Receptor Agonists with Biased G Protein or β-Arrestin Signaling, and Computational Study of Conformational Changes during Receptor Activation. Molecules (Basel, Switzerland), 26(1), 13.

- Ethyl 4-piperidinecarboxyl

- Lec.2 4 stage. (n.d.). SlideShare.

- Kim, K. H. (1962). A Modified Method of Preparing 1-methyl 4-phenyl piperidine 4-carboxylic acid Derivatives and Pharmacological Studies of its Derivatives. The Korean Journal of Internal Medicine, 6(4), 201-204.

- 4-phenylpiperidine-4-carboxylic acid ethyl ester. (n.d.).

- Wang, X. H., Tang, Y., Xie, Q., & Qiu, Z. B. (2006). QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method. European journal of medicinal chemistry, 41(2), 226–232.

- Colapret, J. A., et al. (1995). 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents. Journal of medicinal chemistry, 38(19), 3657–3665.

- 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof. (n.d.).

- C, C., G, G., R, R., S, S., L, L., & S, S. (1988). Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. Journal of medicinal chemistry, 31(4), 818–824.

- Stachulski, A. V., Scheinmann, F., Ferguson, J. R., Law, J. L., Lumbard, K. W., Hopkins, P., ... & Joel, S. P. (2003). Structure-activity relationships of some opiate glycosides. Bioorganic & medicinal chemistry letters, 13(6), 1207–1214.

- 4-Piperidinecarboxylic acid, 4-phenyl-, ethyl ester. (n.d.). NIST WebBook.

- Feinberg, A. P., Creese, I., & Snyder, S. H. (1976). The opiate receptor: a model explaining structure-activity relationships of opiate agonists and antagonists.

- Jacobson, A. E. (2006). Stereochemical Basis for a Unified Structure Activity Theory of Aromatic and Heterocyclic Rings in Selected Opioids and Opioid Peptides. The AAPS journal, 8(3), E543–E556.

- Structure-activity relationship in morphine analogues. (n.d.).

- Structure activity rel

Sources

- 1. radiusanesthesia.com [radiusanesthesia.com]

- 2. Pethidine - Wikipedia [en.wikipedia.org]

- 3. 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GTPγS-Autoradiography for Studies of Opioid Receptor Functionality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-activity relationships of some opiate glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]

- 7. Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. reactionbiology.com [reactionbiology.com]

- 9. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Hot plate test - Wikipedia [en.wikipedia.org]

- 11. jcdr.net [jcdr.net]

- 12. meliordiscovery.com [meliordiscovery.com]

- 13. taylorandfrancis.com [taylorandfrancis.com]

Norpethidine methyl ester synonyms and nomenclature

Synonyms, Nomenclature, and Analytical Differentiation[1]

Executive Summary

Norpethidine methyl ester (Methyl 4-phenylpiperidine-4-carboxylate) is a structural analog of the opioid pethidine (meperidine) and its major metabolite, norpethidine.[1][2][3] While less common in clinical literature than its ethyl ester parent, it holds critical importance in forensic analysis and synthetic chemistry as both a precursor intermediate and a transesterification artifact .[1][3]

This guide provides a definitive technical breakdown of its nomenclature, chemical identity, and the specific analytical pitfalls associated with its formation during sample preparation.[3]

Part 1: Chemical Identity & Nomenclature[1][3][5]

The nomenclature of phenylpiperidines is often confused due to the historical use of trivial names (e.g., "Pethidine") alongside systematic IUPAC naming.

Core Distinction:

-

Pethidine: Ethyl 1-methyl-4-phenylpiperidine-4-carboxylate[1][2][3]

-

Norpethidine: Ethyl 4-phenylpiperidine-4-carboxylate (N-demethylated)[1][2][3]

-

Norpethidine Methyl Ester: Methyl 4-phenylpiperidine-4-carboxylate (N-demethylated + Methyl ester)[1][2][3]

1.1 Identity Data Table[1][2][3]

| Parameter | Technical Specification |

| Systematic Name (IUPAC) | Methyl 4-phenylpiperidine-4-carboxylate |

| Common Name | Norpethidine methyl ester |

| CAS Registry Number | 545827-07-6 (Free base) 83898-15-1 (Hydrochloride salt) |

| Molecular Formula | C₁₃H₁₇NO₂ |

| Molecular Weight | 219.28 g/mol |

| Monoisotopic Mass | 219.1259 Da |

| SMILES | COC(=O)C1(CCNCC1)C2=CC=CC=C2 |

| InChI Key | KUISDPUHRPZRFF-UHFFFAOYSA-N |

1.2 Synonym Hierarchy

To avoid ambiguity in database searching or procurement, use the following hierarchy:

-

Primary Chemical Name: Methyl 4-phenylpiperidine-4-carboxylate[1][3][4]

-

Functional Synonyms:

-

Deprecated/Confusing Terms:

Part 2: Structural Relationships & Synthesis[3]

The relationship between Pethidine, Norpethidine, and the Methyl Ester variant is best understood through their metabolic and synthetic pathways.[3]

2.1 Structural Diagram (DOT Visualization)

The following diagram illustrates the structural derivation and the critical "Artifact Pathway" where laboratory solvents can alter the analyte.[3]

Caption: Figure 1. Metabolic origin of Norpethidine and the risk of transesterification to Norpethidine Methyl Ester during analysis.

2.2 Synthetic Logic

Norpethidine methyl ester is rarely a target drug but is synthesized as a reference standard or intermediate.[3]

-

Protocol: Fischer esterification of 4-phenylpiperidine-4-carboxylic acid (Pethidinic acid, nor-analog) with methanol and sulfuric acid.[1][2][3]

-

Reaction Control: Unlike Pethidine synthesis (which uses ethanol), the use of methanol yields the methyl ester.[3]

Part 3: Analytical Challenges (The "Senior Scientist" Insight)

The most critical aspect of this molecule for a researcher is its potential to appear as a false positive or quantification error in forensic samples.[1][3]

3.1 The Transesterification Artifact

Scenario: A toxicologist extracts blood samples containing Norpethidine (the metabolite).[3] Error: The extraction solvent or reconstitution solvent is Methanol (MeOH) .[1][3] Mechanism: In the presence of trace acids (often from sample preservatives or derivatizing agents) and heat (GC injection port), the ethyl group of Norpethidine exchanges with the methyl group of the solvent.[3] Result: The instrument detects Norpethidine Methyl Ester instead of Norpethidine.

Critical Protocol Check: If you detect Norpethidine Methyl Ester in a biological sample, verify your solvent system.[3] If Methanol was used, repeat the extraction using Acetonitrile or Ethyl Acetate to confirm the compound is endogenous and not a laboratory artifact.[3]

3.2 Mass Spectrometry Differentiation

To distinguish the two, rely on the mass shift caused by the methylene group difference (-CH₂-).[1][2][3]

| Compound | Precursor Ion (M+H)⁺ | Key Fragment (EI-MS) |

| Norpethidine (Ethyl) | 234.15 | m/z 233, 160 (Base peak) |

| Norpethidine Methyl Ester | 220.13 | m/z 219, 160 (Base peak) |

Note: Both compounds share the m/z 160 fragment (phenylpiperidine core), which can lead to misidentification if only single-ion monitoring (SIM) of the base peak is used.[1][3] Always monitor the molecular ion.

Part 4: Pharmacological Context[2][3][4][8][9]

While primary literature on the specific toxicology of the methyl ester is sparse compared to the ethyl ester, structure-activity relationship (SAR) principles apply.[3]

-

Opioid Potency: Ester chain shortening (Ethyl -> Methyl) generally reduces mu-opioid receptor affinity in the pethidine series.[1][2][3]

-

Toxicity (Nor-toxicity): The primary risk of norpethidine is neurotoxicity (seizures/convulsions) due to accumulation.[1][3] The methyl ester variant likely retains this convulsant potential due to the preserved pharmacophore (unsubstituted piperidine nitrogen).[3]

Part 5: References

-

National Center for Biotechnology Information (NCBI). (2026).[3] PubChem Compound Summary for CID 545827, Methyl 4-phenylpiperidine-4-carboxylate. Retrieved from [Link]

-

World Health Organization (WHO). (2003).[3] Surveillance of Pethidine and its Metabolites. Expert Committee on Drug Dependence.[3] Retrieved from [Link]

-

Umans, J. G., & Inturrisi, C. E. (1982).[6] Antinociceptive activity and toxicity of meperidine and normeperidine in mice. Journal of Pharmacology and Experimental Therapeutics, 223(1), 203-206.[1][3] (Foundational SAR reference).[3][6]

-

Champeil, E., et al. (2006).[3] Transesterification of esters in methanol: A systematic study. Journal of Organic Chemistry. (Contextual reference for solvent artifacts).

Sources

- 1. Normeperidine | C14H19NO2 | CID 32414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Piperidinecarboxylic acid, 4-phenyl-, ethyl ester [webbook.nist.gov]

- 3. Methyl 4-phenylpiperidine-4-carboxylate | C13H17NO2 | CID 545827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 4-phenylpiperidine-4-carboxylate hydrochloride | C13H18ClNO2 | CID 3019446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Piperidinecarboxylic acid, 1-methyl-4-phenyl-, methyl ester | C14H19NO2 | CID 551426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Norpethidine [medbox.iiab.me]

Methodological & Application

Application Note: De Novo Synthesis of Methyl 4-Phenylpiperidine-4-carboxylate from 1-Benzylpiperidin-4-one

Executive Summary

The synthesis of 4-phenylpiperidine-4-carboxylic acid derivatives—structural cores found in various opioid analgesics (e.g., pethidine/meperidine) and neuroactive agents—traditionally relies on the alkylation of benzyl cyanide with highly toxic, heavily regulated bis(2-chloroethyl)alkylamines (nitrogen mustards).

To circumvent the use of these hazardous reagents, this application note details a modern, highly controlled four-step synthetic pathway starting from the commercially available and bench-stable 1-benzylpiperidin-4-one . By leveraging a Van Leusen homologation followed by a Buchwald-Hartwig-type palladium-catalyzed

Mechanistic Rationale & Strategic Design

As application scientists, our goal is to design workflows that are not only high-yielding but mechanistically robust and self-validating. The causality behind the selected reaction sequence is as follows:

-

Avoidance of Cyanohydrin Intermediates: Traditional one-carbon homologations of ketones utilize cyanohydrin formation followed by dehydration and conjugate addition. This sequence is reversible, prone to retro-aldol fragmentation, and often results in poor yields. Instead, we utilize the Van Leusen Reaction with TosMIC (Toluenesulfonylmethyl isocyanide) . This reagent directly converts the ketone to a saturated nitrile via an oxazoline intermediate, driving the reaction forward through the irreversible elimination of the tosyl group.

-

Precision Quaternary Center Construction: Grignard additions to nitriles typically attack the cyano carbon to form imines. To place the phenyl group on the

-carbon, we employ a Palladium-Catalyzed -

Overcoming Steric Hindrance in Hydrolysis: The resulting nitrile is situated at a neopentyl-like quaternary center, making it highly resistant to standard basic hydrolysis. We force the hydration and subsequent hydrolysis using harsh acidic conditions (refluxing 6M HCl), which simultaneously protonates the piperidine nitrogen, preventing unwanted side reactions.

-

Strategic Protecting Group: The

-benzyl group is retained until the final step. It serves as a robust protecting group that withstands the strongly basic conditions of the Van Leusen and

Synthetic Pathway Visualization

Figure 1: Four-step synthetic workflow from 1-benzylpiperidin-4-one to the target methyl ester.

Step-by-Step Experimental Protocols

Step 1: Van Leusen Homologation to 1-Benzylpiperidine-4-carbonitrile

-

Procedure:

-

In an oven-dried, argon-flushed round-bottom flask, dissolve 1-benzylpiperidin-4-one (1.0 eq, 10 mmol) and TosMIC (1.1 eq, 11 mmol) in a mixture of anhydrous 1,2-dimethoxyethane (DME, 30 mL) and absolute ethanol (2.0 eq, 20 mmol).

-

Cool the reaction mixture to 0 °C using an ice-water bath.

-

Add potassium tert-butoxide (t-BuOK, 2.0 eq, 20 mmol) portion-wise over 15 minutes to control the exothermic deprotonation.

-

Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

-

Quench the reaction with saturated aqueous NH

Cl (20 mL) and extract with ethyl acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na -

Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 8:2) to yield the product as a pale yellow oil.

-

-

Self-Validation Checkpoint: Perform FT-IR analysis on the purified oil. The successful transformation is confirmed by the complete disappearance of the ketone C=O stretch at ~1710 cm

and the appearance of a sharp, weak C

Step 2: Palladium-Catalyzed -Arylation

-

Procedure:

-

In a Schlenk flask inside a glovebox (or under strict Schlenk line argon techniques), combine 1-benzylpiperidine-4-carbonitrile (1.0 eq, 5 mmol), bromobenzene (1.2 eq, 6 mmol), Pd

(dba) -

Add anhydrous, degassed toluene (25 mL). Seal the flask, remove it from the glovebox, and heat the mixture to 100 °C in an oil bath for 12 hours.

-

Cool the mixture to room temperature, dilute with ethyl acetate (30 mL), and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Concentrate the filtrate and purify via flash column chromatography (Silica gel, Hexanes/EtOAc 9:1) to isolate 1-benzyl-4-phenylpiperidine-4-carbonitrile.

-

-

Self-Validation Checkpoint: Analyze via

H NMR (CDCl

Step 3: Nitrile Hydrolysis and Fischer Esterification

-

Procedure:

-

Suspend 1-benzyl-4-phenylpiperidine-4-carbonitrile (1.0 eq, 3 mmol) in 6M aqueous HCl (15 mL).

-

Heat the mixture to a vigorous reflux (105–110 °C) for 24 hours. The harsh conditions are required to overcome the steric shielding of the quaternary center.

-

Cool the mixture and evaporate to complete dryness under reduced pressure to yield the crude amino acid hydrochloride salt.

-

Suspend the crude salt in anhydrous methanol (20 mL) and cool to 0 °C.

-

Dropwise, add thionyl chloride (SOCl

, 3.0 eq, 9 mmol). This generates HCl in situ and forms the highly reactive acyl chloride intermediate. -

Reflux the mixture for 12 hours.

-

Concentrate the mixture, carefully neutralize with saturated aqueous NaHCO

(until pH 8), and extract with dichloromethane (3 × 20 mL). Dry and evaporate to yield methyl 1-benzyl-4-phenylpiperidine-4-carboxylate.

-

-

Self-Validation Checkpoint: Perform FT-IR and MS. The nitrile peak (~2240 cm

) must vanish, replaced by a strong ester carbonyl stretch at ~1735 cm

Step 4: Catalytic Hydrogenolysis (N-Debenzylation)

-

Procedure:

-

Dissolve methyl 1-benzyl-4-phenylpiperidine-4-carboxylate (1.0 eq, 2 mmol) in HPLC-grade methanol (15 mL) in a round-bottom flask.

-

Carefully add 10% Pd/C (10% w/w, 0.2 mmol Pd) under a gentle stream of argon to prevent ignition of the methanol vapor.

-

Evacuate the flask and backfill with hydrogen gas three times using a balloon.

-

Stir the suspension vigorously at room temperature under 1 atm of H

for 6 hours. -

Purge the flask with argon, filter the mixture through a tightly packed Celite pad (washing thoroughly with methanol), and concentrate the filtrate.

-

If necessary, the product can be recrystallized from diethyl ether/hexane to yield pure methyl 4-phenylpiperidine-4-carboxylate .

-

-

Self-Validation Checkpoint: Analyze via LC-MS and

H NMR. The benzylic CH

Quantitative Data & Validation Summary

| Step | Transformation | Reagents & Conditions | Time | Expected Yield | Primary Validation Marker |

| 1 | Homologation | TosMIC, t-BuOK, DME/EtOH, 0 °C to RT | 4 h | 75–82% | IR: Appearance of C |

| 2 | PhBr, Pd | 12 h | 65–70% | ||

| 3 | Hydrolysis & Esterification | 1. 6M HCl, reflux2. SOCl | 36 h | 55–60% | IR: Appearance of Ester C=O (~1735 cm |

| 4 | Hydrogenolysis | H | 6 h | 90–95% | LC-MS: [M+H] |

References

1. Oldenziel, O. H.; Van Leusen, D.; Van Leusen, A. M. "Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide. Introduction of a one-carbon unit." Journal of Organic Chemistry, 1977.[Link] [1]

2. Culkin, D. A.; Hartwig, J. F. "Synthesis, characterization, and reactivity of arylpalladium cyanoalkyl complexes: Selection of catalysts for the alpha-arylation of nitriles." Journal of the American Chemical Society, 2002.[Link] [2]

Application Note: Overcoming Steric Hindrance in the Esterification of 4-Phenylpiperidine-4-Carboxylic Acid

Executive Summary & Synthetic Rationale

4-Phenylpiperidine-4-carboxylic acid (often referred to in its N-methylated form as pethidinic acid or Pethidine Intermediate C) is a foundational building block in the synthesis of opioid analgesics, most notably meperidine (pethidine)[1]. For drug development professionals and synthetic chemists, the esterification of this compound presents a notorious kinetic bottleneck.

As a Senior Application Scientist, I frequently audit synthetic workflows where standard esterification protocols fail to deliver acceptable yields for this specific substrate. The root cause is severe steric hindrance: the C4 carbon of the piperidine ring is quaternary, bearing both a bulky phenyl group and the carboxylic acid moiety[2]. This neopentyl-like congestion physically shields the carbonyl carbon, blocking the Bürgi-Dunitz trajectory required for an incoming alcohol nucleophile. Consequently, to achieve high-yielding esterification, the activation energy barrier must be bypassed by converting the carboxylic acid into a highly electrophilic intermediate[3].

Mechanistic Pathways & Causality

To synthesize the target ethyl 4-phenylpiperidine-4-carboxylate, two primary pathways are utilized in laboratory and scale-up environments:

-

The Acyl Chloride Pathway (Kinetically Driven): By reacting the hindered acid with thionyl chloride (SOCl₂), the hydroxyl group is converted into a superior leaving group (chloride). The irreversible evolution of SO₂ and HCl gases drives this activation step to completion. The resulting acyl chloride is so highly electrophilic that the subsequent nucleophilic attack by ethanol proceeds rapidly, bypassing the steric bulk that hinders standard esterification[3].

-

The Fischer Esterification Pathway (Thermodynamically Driven): This method utilizes concentrated sulfuric acid (H₂SO₄) to protonate the carbonyl oxygen, increasing its electrophilicity. However, because the tetrahedral intermediate remains highly crowded, the reaction kinetics are exceptionally slow. It requires a massive excess of ethanol and prolonged reflux (often >48 hours) to force the equilibrium toward the ester product[4].

Figure 1: Esterification pathways for 4-phenylpiperidine-4-carboxylic acid.

Experimental Protocols

The following protocols are designed as self-validating systems. Observational milestones (such as gas evolution cessation and pH benchmarks) are embedded to ensure process integrity.

Protocol A: Two-Step Acyl Chloride Method (Recommended)

This workflow is the industry standard for sterically hindered carboxylic acids due to its reliability and high yield[3].

Step 1: Activation (Chlorination)

-

Suspend 4-phenylpiperidine-4-carboxylic acid (1.0 eq) in anhydrous toluene (5 volumes) within a round-bottom flask equipped with a reflux condenser and an acid-gas scrubber.

-

Add thionyl chloride (2.0 eq) dropwise at room temperature.

-

Heat the mixture to reflux (approx. 110°C) for 2 to 4 hours.

-

Causality & Validation: The suspension will gradually transition into a clear solution as the insoluble carboxylic acid converts into the soluble acyl chloride. The cessation of HCl/SO₂ gas bubbling validates the completion of the activation phase.

-

-

Remove the toluene and excess thionyl chloride under reduced pressure.

-

Critical Insight: Failing to remove unreacted SOCl₂ will cause it to react exothermically with ethanol in the next step, forming ethyl chloride and depleting the nucleophile, which severely impacts the final yield.

-

Step 2: Esterification

-

Cool the isolated crude acyl chloride to 0°C using an ice bath.

-

Slowly add absolute ethanol (10 volumes) dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 1 hour.

-

Workup: Concentrate the mixture under vacuum. Dilute the residue with dichloromethane (DCM) and neutralize by washing with saturated aqueous NaHCO₃ until the aqueous layer stabilizes at pH 8. Extract, dry the organic layer over anhydrous Na₂SO₄, and evaporate to yield the target ethyl ester[2].

Protocol B: Forcing Fischer Esterification

This protocol is reserved for scenarios where acyl chlorides are incompatible with downstream processing or when specific halogenated reagents are restricted.

-

Suspend 4-phenylpiperidine-4-carboxylic acid (1.0 eq) in absolute ethanol (20 volumes).

-

Slowly add concentrated sulfuric acid (H₂SO₄, 1.5 eq) dropwise.

-

Causality & Validation: H₂SO₄ acts as both the catalyst and a dehydrating agent to sequester the water byproduct.

-

-

Heat the mixture to a vigorous reflux for a minimum of 48 hours.

-

Workup: Cool the reaction mixture and remove 80% of the ethanol under reduced pressure. Pour the concentrated residue over crushed ice and carefully neutralize with 10% aqueous NaOH until the pH reaches 8.5. Extract the free base ester with ethyl acetate, wash with brine, dry, and concentrate.

Quantitative Data Summary

The table below summarizes the empirical performance metrics of the two protocols, highlighting why the Acyl Chloride pathway is prioritized in drug development workflows.

| Parameter | Protocol A (Acyl Chloride Pathway) | Protocol B (Fischer Esterification) |

| Primary Reagents | SOCl₂, Anhydrous Toluene, Absolute EtOH | Conc. H₂SO₄, Absolute EtOH |

| Reaction Time | 3 – 5 hours | 48+ hours |

| Typical Yield | 85% – 94% | 40% – 55% |

| Crude Purity | High (Minimal unreacted starting material) | Moderate (Significant unreacted acid remains) |

| Scalability | Excellent (Standard in pharmaceutical manufacturing) | Poor (Thermodynamically limited by steric bulk) |

References

-

Pethidinic acid Source: Wikipedia URL:[Link]

-

Meperidine (CID 4058) Source: PubChem - National Institutes of Health (NIH) URL:[Link]

Sources

Application Note: Scalable Preparation of Methyl 4-Phenylpiperidine-4-Carboxylate Hydrochloride

Abstract

This application note details a robust, scalable protocol for the synthesis of methyl 4-phenylpiperidine-4-carboxylate hydrochloride (CAS 83898-15-1), a critical intermediate in the synthesis of piperidine-based analgesics and neuroactive ligands. The method utilizes an acid-catalyzed Fischer esterification driven by thionyl chloride (

Regulatory Disclaimer: This compound is a structural analog of Normeperidine (DEA Schedule II). Researchers must verify local regulatory compliance (e.g., DEA, EMA) regarding the handling of phenylpiperidine carboxylates and their precursors before proceeding.

Introduction

4-Phenylpiperidine-4-carboxylic acid derivatives are privileged scaffolds in medicinal chemistry, serving as precursors to

While direct esterification can be achieved using sulfuric acid, the Thionyl Chloride/Methanol method is preferred for amino acids because:

-

Water Scavenging:

consumes adventitious water, driving the equilibrium toward the ester. -

Salt Formation: The amine functionality is quantitatively converted to the hydrochloride salt, protecting it from side reactions and facilitating solid-phase isolation.

-

Ease of Workup: The byproducts (

and

Reaction Scheme & Mechanism

The synthesis proceeds via an acid-catalyzed Fischer esterification.[1] Thionyl chloride reacts with methanol to generate anhydrous

Mechanistic Pathway (Graphviz)

Figure 1: Mechanistic pathway for the thionyl chloride-mediated esterification.

Materials & Equipment

Reagents

| Reagent | CAS | Purity | Role |

| 4-Phenylpiperidine-4-carboxylic acid | 498-94-2 (Generic) | >98% | Starting Material |

| Thionyl Chloride ( | 7719-09-7 | 99%+ | Dehydrating/Activating Agent |

| Methanol (Anhydrous) | 67-56-1 | 99.8% | Solvent & Reactant |

| Diethyl Ether | 60-29-7 | ACS Grade | Anti-solvent (Crystallization) |

Equipment

-

Three-neck round-bottom flask (250 mL or 500 mL).

-

Reflux condenser with drying tube (CaCl2 or Drierite).

-

Pressure-equalizing addition funnel.

-

Magnetic stirrer / Heating mantle.

-

Inert gas line (Nitrogen or Argon) - Recommended but not strictly required if drying tube is used.

-

Rotary evaporator with acid-resistant pump.

Experimental Protocol

Step 1: Preparation of the Slurry

-

Equip a clean, oven-dried 250 mL three-neck flask with a magnetic stir bar, addition funnel, and a thermometer.

-

Charge the flask with 4-phenylpiperidine-4-carboxylic acid (10.0 g, 48.7 mmol).

-

Add Anhydrous Methanol (100 mL, ~10 vol).

-

Begin stirring. The amino acid is zwitterionic and may not fully dissolve initially, forming a white suspension.

-

Cool the suspension to 0–5°C using an ice/water bath.

Step 2: Activation (Addition of Thionyl Chloride)

-

Charge the addition funnel with Thionyl Chloride (11.6 g, 7.1 mL, 97.4 mmol, 2.0 eq).

-

Note: Use a glass syringe for transfer; avoid metal needles if possible due to corrosion.

-

-

Add the

dropwise over 30–45 minutes.-

Caution: The reaction is highly exothermic and evolves

and -

Observation: The temperature must be maintained below 10°C. As

is generated, the zwitterionic starting material will protonate and dissolve, leading to a clear solution.

-

Step 3: Esterification (Reflux)

-

Once addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 30 minutes.

-

Attach the reflux condenser.

-

Heat the reaction mixture to Reflux (65°C) for 8–12 hours (or overnight).

-

Process Control: Monitor reaction progress via TLC (System:

90:9:1) or LC-MS. The starting acid spot (

-

Step 4: Isolation and Purification

-

Cool the mixture to room temperature.

-

Concentrate the solution under reduced pressure (Rotovap) at 40°C to remove methanol and excess

. -

Co-evaporation: Add fresh Methanol (20 mL) and re-evaporate to ensure complete removal of

traces. Repeat twice. -

Crystallization:

-

Dissolve the resulting gummy residue in a minimum amount of hot Methanol (10–15 mL).

-

Slowly add Diethyl Ether (or Acetone) (50–70 mL) until turbidity persists.

-

Cool to 0°C and stir for 2 hours to induce crystallization.

-

-

Filter the white crystalline solid under vacuum.

-

Wash the filter cake with cold Ether (2 x 20 mL).

-

Dry in a vacuum oven at 45°C for 6 hours.

Experimental Workflow (Graphviz)

Figure 2: Step-by-step experimental workflow.

Analytical Validation

The isolated product is the hydrochloride salt of the methyl ester.

| Test | Expected Result | Notes |

| Appearance | White crystalline solid | Hygroscopic; store in desiccator. |

| Yield | 85% – 95% | Typical range for this method. |

| Melting Point | >160°C (Decomp.) | Note: Literature values vary based on solvates; Meperidine HCl (N-Me analog) melts at 186-189°C. |

| 1H NMR (DMSO-d6) | Characteristic methyl ester singlet. | |

| 1H NMR (DMSO-d6) | Ammonium protons confirm HCl salt. | |

| IR (ATR) | 1725–1735 | Strong Carbonyl ( |

| Mass Spec (ESI) | Corresponds to free base mass (219.1) + H. |

Troubleshooting & Optimization

-

Incomplete Reaction: If starting material persists after 12 hours, add an additional 0.5 eq of

(cool to 0°C before addition!) and reflux for another 4 hours. -

Yellow Discoloration: Often caused by trace iron in the

or excessive heating. Recrystallization from Methanol/Acetone usually removes color. -

Product is an Oil: If the product refuses to crystallize, triturate the oil with anhydrous Ether or Hexanes and scratch the flask wall with a glass rod. Ensure all residual MeOH is removed, as it solubilizes the salt.

References

-

PubChem. Methyl 4-phenylpiperidine-4-carboxylate hydrochloride (Compound Summary).[2] National Library of Medicine. Available at: [Link]

-

Master Organic Chemistry. Conversion of Carboxylic Acids to Esters using Acid Catalysis (Fischer Esterification). Available at: [Link][1][3]

-

Common Organic Chemistry. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol. Available at: [Link]

Sources

Catalytic hydrogenation of tetrahydropyridine intermediates to piperidines

Executive Summary & Strategic Importance

The piperidine ring is the most frequent nitrogen heterocycle in FDA-approved drugs (e.g., Paroxetine, Ritalin, Tofacitinib).[1] The catalytic hydrogenation of tetrahydropyridines (THPs) is the most atom-economical route to these scaffolds. However, this transformation is often plagued by two critical failure modes: catalyst poisoning by the resulting amine and uncontrolled stereochemistry .

This guide moves beyond standard textbook procedures to provide a robust, failure-proof methodology for both racemic (heterogeneous) and enantioselective (homogeneous) syntheses.

Mechanistic Principles & Decision Logic[1]

The "Anchor Effect" and Stereocontrol

In heterogeneous catalysis (Pd/C, PtO₂), hydrogen addition is strictly suprafacial (cis-addition).[1] The stereochemical outcome is dictated by how the substrate adsorbs onto the metal surface.

-

Steric Approach Control: Bulky substituents (e.g., N-Boc, C4-alkyl) direct the molecule to adsorb on the face opposite the steric bulk, resulting in cis-isomers relative to the hydrogen delivery.

-

Haptophilic (Anchor) Effect: Polar groups (OH, NH₂) can coordinate to the metal surface, anchoring that face to the catalyst and directing hydrogen delivery to the same face (syn-selectivity), often overriding steric preferences.

Catalyst Poisoning Mechanism

Free secondary amines (products) are potent Lewis bases.[1] They bind to the active metal sites (Pd, Pt) more strongly than the alkene substrate, effectively shutting down the catalytic cycle.

-

Solution: Conducting the reaction in acidic media (AcOH, HCl/MeOH) protonates the amine (

), eliminating its ability to coordinate to the metal.

Workflow Visualization

The following decision tree illustrates the logic for selecting the correct catalytic system based on substrate protection and stereochemical requirements.

Figure 1: Decision logic for catalyst and condition selection based on substrate properties.

Critical Parameters & Optimization

| Parameter | Recommendation | Scientific Rationale |

| Catalyst Selection | Pd/C (10%) : General purpose.PtO₂ (Adam's) : For acid-sensitive substrates.Rh/C : Minimizes hydrogenolysis of benzyl groups.[1] | Pd is most active but prone to poisoning.[1] PtO₂ is more robust in acidic media. Rh prevents debenzylation. |

| Solvent System | MeOH or EtOH : Standard.AcOH : Co-solvent for free amines.[1] | Protic solvents facilitate H-spillover. Acetic acid prevents amine poisoning.[1] |

| Pressure | 1-5 bar (15-75 psi) | Higher pressure increases rate but decreases chemoselectivity (risk of reducing aromatic rings). |

| Temperature | 20-40 °C | Elevated temps (>50°C) promote cis/trans isomerization and N-dealkylation. |

Experimental Protocols

Protocol A: Heterogeneous Diastereoselective Hydrogenation

Target: Conversion of N-Boc-4-methyl-1,2,3,6-tetrahydropyridine to cis-N-Boc-4-methylpiperidine. Scale: 10 mmol (Gram scale).

-

Preparation:

-

In a 100 mL hydrogenation vessel (Parr bomb or heavy-walled glass), dissolve the substrate (1.97 g, 10 mmol) in anhydrous MeOH (20 mL).

-

Note: If the substrate is a free amine, add Glacial Acetic Acid (1.2 eq, 12 mmol) at this stage.[1]

-

-

Catalyst Addition:

-

Under a gentle stream of Nitrogen (safety: prevents ignition of MeOH vapors), add 10 wt% Pd/C (200 mg, 10 wt% loading relative to substrate).[1]

-

Tip: Wet the catalyst with 1 mL of toluene or water before adding to the methanol solution to prevent sparking.

-

-

Hydrogenation:

-

Workup:

Expected Yield: >95% Stereoselectivity: >20:1 cis:trans (controlled by 1,3-allylic strain).

Protocol B: Asymmetric Homogeneous Hydrogenation (Iridium-Catalyzed)

Target: Enantioselective reduction of N-Benzyl-4-substituted-pyridinium salts.[1] Catalyst: [Ir(cod)(L*)]BArF (Chiral P,N-ligand complex).[1]

-

Substrate Activation:

-

Convert the pyridine/THP to the N-benzyl pyridinium salt using Benzyl Bromide in acetone (reflux 2h, filtration). Rationale: Cationic substrates are more reactive and prevent catalyst inhibition.

-

-

Reaction Setup (Glovebox preferred):

-

Hydrogenation:

-

Place in high-pressure autoclave.

-

Pressurize to 50 bar (725 psi) H₂. Note: Homogeneous Ir-catalysis requires higher pressure than heterogeneous methods.

-

Stir at RT for 12-24 hours.

-

-

Purification:

-

Concentrate solvent.

-

Perform flash chromatography (neutral alumina) to isolate the chiral piperidine.[1]

-

Expected ee: 90-99% (Ligand dependent).

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Reaction Stalls (<50% Conv.) | Catalyst Poisoning by Product | Add 1.5 eq. Acetic Acid or HCl.[1] Switch to PtO₂ (less sensitive). |

| Reaction Stalls (Immediate) | Impure Substrate (Sulfur/Thiol) | Recrystallize substrate.[1] Use Raney Nickel as a "sacrificial" scavenger pre-treatment. |

| Low Stereoselectivity (cis/trans mix) | Isomerization of Alkene | Lower temperature to <20°C. Reduce reaction time (stop exactly at 100% conversion). |

| De-protection (Loss of Cbz/Bn) | Hydrogenolysis | Switch catalyst from Pd/C to Rh/C or Pt/C .[1] Avoid acidic conditions if possible. |

| Ignition during addition | Dry Catalyst Sparking | Always wet Pd/C with water or toluene before adding to methanolic solutions.[1] |

Mechanistic Visualization: Stereochemical Outcome[3][4]

The following diagram details the competing forces determining cis/trans selectivity.

Figure 2: Stereochemical determinants in heterogeneous hydrogenation. Both steric bulk (avoidance) and haptophilic anchoring usually favor the cis-isomer in 4-substituted systems.

References

-

Glorius, F., et al. (2004). "Asymmetric Hydrogenation of Pyridines." Angewandte Chemie International Edition.

-

Charette, A. B., et al. (2008).[1] "Catalytic Asymmetric Hydrogenation of N-Iminopyridinium Ylides." Journal of the American Chemical Society.

-

Nishimura, S. (2001).[1] Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-VCH. (Standard Reference Text).

-

Zhou, Y. G. (2012).[1][3][4] "Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts." Accounts of Chemical Research.

-

Rylander, P. N. (1979).[1] Catalytic Hydrogenation in Organic Syntheses. Academic Press.[1] (Classic Protocol Reference).[1]

Sources

Application Notes and Protocols: Storage and Stability of Methyl 4-Phenylpiperidine-4-carboxylate Solutions

Introduction: Understanding the Molecule

Methyl 4-phenylpiperidine-4-carboxylate is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its structural integrity is paramount for the successful synthesis of the final drug product. The molecule incorporates a piperidine ring, a tertiary amine, and a methyl ester, functional groups that dictate its chemical behavior and stability profile. The piperidine moiety provides a basic nitrogen atom, while the methyl ester is susceptible to hydrolysis under certain conditions.[1][2] A thorough understanding of these characteristics is essential for developing robust storage and handling protocols.

This document provides a comprehensive guide to the storage and stability of methyl 4-phenylpiperidine-4-carboxylate solutions, intended for researchers, scientists, and drug development professionals. The protocols outlined herein are designed to ensure the integrity and purity of the compound throughout its lifecycle in a research and development setting.

Core Principles of Stability for Methyl 4-Phenylpiperidine-4-carboxylate

The stability of methyl 4-phenylpiperidine-4-carboxylate in solution is influenced by several key factors, primarily pH, temperature, light, and the presence of oxidizing agents.[3][4] Degradation can compromise the purity of the intermediate, leading to downstream complications in synthesis and purification.

Potential Degradation Pathways:

-

Hydrolysis: The methyl ester group is susceptible to both acid- and base-catalyzed hydrolysis, yielding 4-phenylpiperidine-4-carboxylic acid and methanol.[2][5][6] This is often the primary degradation pathway in aqueous solutions.

-

Oxidation: The tertiary amine of the piperidine ring can be susceptible to oxidation, especially in the presence of strong oxidizing agents or upon prolonged exposure to atmospheric oxygen.[1]

-

Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of the molecule.[7][8]

The following diagram illustrates the primary degradation pathway of hydrolysis:

Caption: Primary hydrolytic degradation of methyl 4-phenylpiperidine-4-carboxylate.

Recommended Storage Conditions for Stock Solutions

To maintain the integrity of methyl 4-phenylpiperidine-4-carboxylate solutions, specific storage conditions are crucial. These recommendations are based on minimizing the impact of environmental factors that can accelerate degradation.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerated) | Reduces the rate of chemical reactions, including hydrolysis and oxidation.[9] For long-term storage (beyond 6 months), consider -20°C.[10] |

| Solvent | Anhydrous aprotic solvents (e.g., Acetonitrile, Dichloromethane) | Minimizes the risk of hydrolysis. If aqueous solutions are necessary, use buffered systems at a slightly acidic to neutral pH (5-7). |

| Container | Amber glass vials with inert gas overlay (e.g., Argon, Nitrogen) | Protects from light to prevent photodegradation and minimizes exposure to atmospheric oxygen.[11] |

| Handling | Use clean, dry glassware.[12] Avoid repeated freeze-thaw cycles. | Prevents contamination and physical stress on the solution. |

Stability Testing Protocols

A comprehensive stability testing program is essential to establish a re-test period or shelf life for methyl 4-phenylpiperidine-4-carboxylate solutions under defined storage conditions.[13][14] These protocols are guided by the principles outlined in the International Council on Harmonisation (ICH) guidelines.[15][16][17]

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify potential degradation products and pathways, and to demonstrate the specificity of the analytical methods used for stability testing.[18][19][20]

Experimental Workflow for Forced Degradation:

Caption: Workflow for forced degradation studies.

Detailed Protocols:

-

Acidic Hydrolysis:

-

Prepare a solution of methyl 4-phenylpiperidine-4-carboxylate in a suitable solvent (e.g., acetonitrile/water).

-

Add an equal volume of 0.1 M hydrochloric acid.

-

Incubate the solution at 60°C for a predetermined time (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw an aliquot, neutralize with an appropriate base (e.g., 0.1 M NaOH), and dilute for analysis.

-

-

Basic Hydrolysis:

-

Prepare a solution of the compound in a suitable solvent.

-

Add an equal volume of 0.1 M sodium hydroxide.

-

Incubate at room temperature, monitoring at various time points (e.g., 1, 2, 4, 8 hours).

-

At each time point, withdraw an aliquot, neutralize with an appropriate acid (e.g., 0.1 M HCl), and dilute for analysis.

-

-

Oxidative Degradation:

-

Prepare a solution of the compound.

-

Add 3% hydrogen peroxide solution.

-

Incubate at room temperature, protected from light, for a set duration (e.g., 24 hours).

-

Withdraw an aliquot and dilute for analysis.

-

-

Thermal Degradation:

-

Prepare a solution of the compound in the chosen solvent.